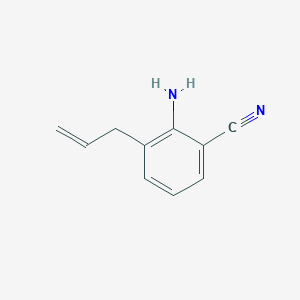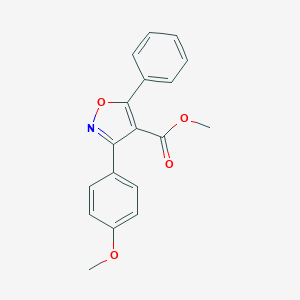
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) is a chemical compound that belongs to the isoxazole family. It has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, it has also been found to reduce the levels of prostaglandins, which are known to play a key role in the inflammatory response. Furthermore, it has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) is its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis. Additionally, it has also demonstrated potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in its formulation for clinical use.
Orientations Futures
There are several future directions for the research on 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI). One potential direction is to further explore its mechanism of action, particularly its effects on the immune system and the tumor microenvironment. Additionally, further studies are needed to evaluate its safety and efficacy in animal models of various inflammatory disorders and cancer. Furthermore, there is a need to develop more efficient synthesis methods for this compound, which may enhance its potential for clinical use. Finally, the development of novel formulations and drug delivery systems may also enhance its therapeutic potential.
In conclusion, 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory and analgesic properties, as well as its potent antitumor activity, make it a potential candidate for the treatment of various inflammatory disorders and cancer. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models. Additionally, the development of more efficient synthesis methods and novel drug delivery systems may enhance its potential for clinical use.
Méthodes De Synthèse
The synthesis of 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) involves the reaction of 4-methoxyphenylhydrazine with ethyl 3-oxobutanoate, followed by the addition of phenylacetylene and sodium ethoxide. The resulting product is then subjected to a reaction with acetic anhydride and acetic acid to obtain the final compound.
Applications De Recherche Scientifique
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis. Additionally, it has also demonstrated potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
115665-24-2 |
|---|---|
Nom du produit |
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) |
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
methyl 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-10-8-12(9-11-14)16-15(18(20)22-2)17(23-19-16)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clé InChI |
PZDCVNZKAFSVLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C3=CC=CC=C3 |
Synonymes |
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




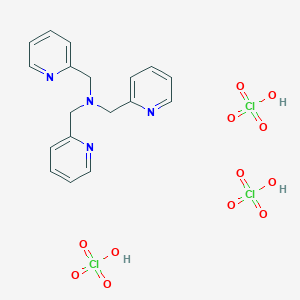
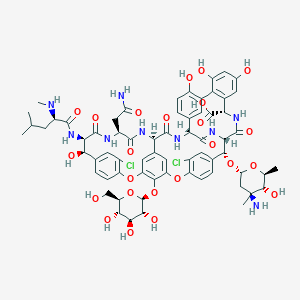
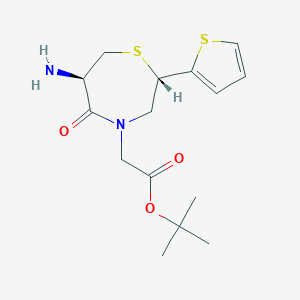

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
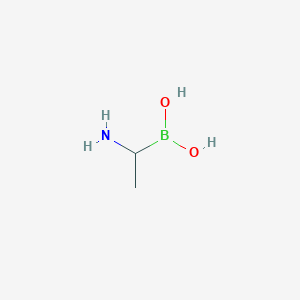
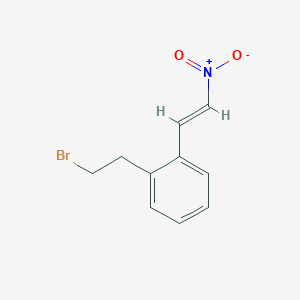
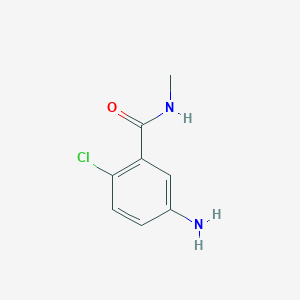
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)
